molecular formula C21H17N5 B7784374 2-{9-METHYL-2-PHENYL-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-7-YL}PYRIDINE

2-{9-METHYL-2-PHENYL-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-7-YL}PYRIDINE

Cat. No.: B7784374
M. Wt: 339.4 g/mol
InChI Key: UGRHDGDMCGHIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{9-METHYL-2-PHENYL-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-7-YL}PYRIDINE is a complex heterocyclic compound that features a pyrazoloquinazoline core fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{9-METHYL-2-PHENYL-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-7-YL}PYRIDINE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the formation of a pyrazoloquinazoline intermediate, followed by its functionalization to introduce the pyridine moiety. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-{9-METHYL-2-PHENYL-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-7-YL}PYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-{9-METHYL-2-PHENYL-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-7-YL}PYRIDINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 2-{9-METHYL-2-PHENYL-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-7-YL}PYRIDINE exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{9-METHYL-2-PHENYL-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-7-YL}PYRIDINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

9-methyl-2-phenyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5/c1-14-19-17(26(25-14)18-9-5-6-12-22-18)11-10-16-13-23-21(24-20(16)19)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRHDGDMCGHIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C3=NC(=NC=C3CC2)C4=CC=CC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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